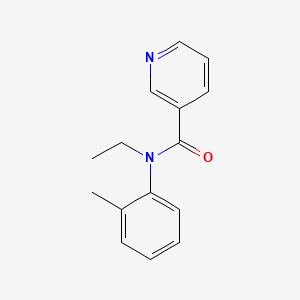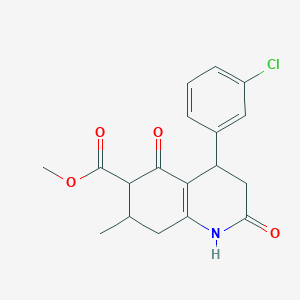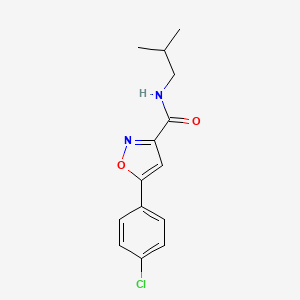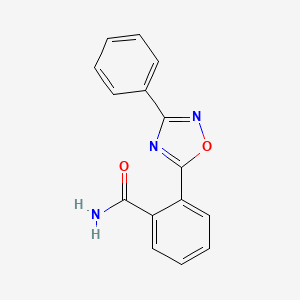![molecular formula C15H14FNO3S B5605210 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5605210.png)
1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline is a compound belonging to the class of sulfonamides, which have been extensively studied for their antitumor properties and interactions with cellular pathways. These compounds are known for their ability to inhibit cell cycle progression in various cancer cell lines, making them significant in medicinal chemistry and pharmacology (Owa et al., 2002).
Synthesis Analysis
The synthesis of sulfonamides, including those with a this compound structure, often involves multi-step processes. For instance, the precursor 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, is synthesized through substitution reactions and subsequent reductions (Janakiramudu et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds like 1-[(4-Methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde, a related compound, features a sulfonyl group bridging an indole ring system and a methoxyphenyl ring. The orientation and dihedral angles of these rings are crucial for their biological activities (Babu et al., 2016).
Chemical Reactions and Properties
Sulfonamides like this compound undergo various chemical reactions, including cyclization and interactions with biological targets. For instance, the Fe(II)-catalyzed or UV-driven cyclization reactions of N-((1H-indol-3-yl)methyl)propiolamides with NaHSO3 lead to the formation of novel sulfonyl indolines (Lu et al., 2019).
Physical Properties Analysis
The physical properties of sulfonamide compounds depend on their molecular structure. For instance, the crystal structure of related sulfonamide compounds reveals orientations and intermolecular interactions that are critical for their physical stability and biological functions (Balasubramanian et al., 2007).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives are influenced by their molecular scaffold and substituents. They demonstrate a range of interactions with biological targets, leading to varied pharmacological activities. Their interaction with tubulin and inhibition of tubulin polymerization is a key aspect of their mechanism of action (Banerjee et al., 2005).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline” would likely involve further exploration of its biological activities and potential applications in pharmaceuticals. The indole scaffold has been found in many important synthetic drug molecules, suggesting potential for therapeutic use .
Propiedades
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-20-15-7-6-12(10-13(15)16)21(18,19)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLUDHJSGPMWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-methoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5605159.png)

![N-(2-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5605163.png)
![4-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5605167.png)
![2-({[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5605179.png)
![(3S*,4R*)-4-(2-methylphenyl)-1-{[2-(propylamino)pyrimidin-5-yl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B5605183.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-benzothiophene-5-carboxamide](/img/structure/B5605185.png)

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5605204.png)

![N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5605226.png)
![N-2-naphthyl-N'-{2-[(3,3,3-trifluoropropyl)thio]phenyl}urea](/img/structure/B5605228.png)